![molecular formula C17H22N2O4 B5401850 ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate](/img/structure/B5401850.png)
ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(2,3-dihydro-1-benzofuran-7-ylcarbonyl)amino]piperidine-3-carboxylate, commonly known as EDP-420, is a novel compound that has shown potential in various scientific research applications. It is a piperidine-based compound that has a unique chemical structure and has been the subject of extensive research in recent years.
Aplicaciones Científicas De Investigación
EDP-420 has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which have been implicated in various physiological processes, including pain sensation, mood regulation, and appetite control.
Mecanismo De Acción
The mechanism of action of EDP-420 involves the inhibition of the FAAH enzyme, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the body, leading to various physiological effects. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can modulate various physiological processes.
Biochemical and Physiological Effects:
EDP-420 has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids in the body, leading to analgesic effects, anti-inflammatory effects, and anxiolytic effects. It has also been found to have potential in the treatment of various diseases, including pain, inflammation, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EDP-420 is its high potency and selectivity for the FAAH enzyme. This makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of EDP-420 is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on EDP-420. One of the main areas of interest is the potential use of EDP-420 in the treatment of various diseases, including pain, inflammation, anxiety, and depression. Another area of interest is the development of more potent and selective inhibitors of the FAAH enzyme, which could have even greater therapeutic potential. Additionally, there is a need for further research on the pharmacokinetics and toxicology of EDP-420, in order to better understand its safety and efficacy in humans.
Conclusion:
EDP-420 is a novel compound that has shown potential in various scientific research applications. It is a potent and selective inhibitor of the FAAH enzyme, which has been implicated in various physiological processes. EDP-420 has been found to have various biochemical and physiological effects in preclinical studies, and has potential in the treatment of various diseases. However, further research is needed to fully understand its safety and efficacy in humans, and to develop more potent and selective inhibitors of the FAAH enzyme.
Métodos De Síntesis
The synthesis of EDP-420 involves the reaction of 2,3-dihydro-1-benzofuran-7-carboxylic acid with piperidine-3-carboxylic acid, followed by the addition of ethyl chloroformate. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through various chromatographic techniques. The yield of the reaction is typically high, and the compound can be obtained in pure form with high purity.
Propiedades
IUPAC Name |
ethyl 1-(2,3-dihydro-1-benzofuran-7-carbonylamino)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-22-17(21)13-6-4-9-19(11-13)18-16(20)14-7-3-5-12-8-10-23-15(12)14/h3,5,7,13H,2,4,6,8-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCCBRNYSALAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)NC(=O)C2=CC=CC3=C2OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.